4-(1-Hydroxyethyl)benzene-1,2-diol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(1-Hydroxyethyl)benzene-1,2-diol often involves the conversion of 1,4-diketones into para-disubstituted benzenes. This process can include reactions of acetylides with aldehydes to form but-2-yne-1,4-diols, followed by triple bond reduction and oxidation of the hydroxyl groups. Subsequent reactions with vinyllithium and diols undergoing ring-closing metathesis form 2-cyclohexene-1,4-diols. Dehydration, usually by acid treatment, then yields benzenes with substituents in a 1,4 relationship, which can be further substituted using substituted vinyllithiums (Ziffle, Cheng, & Clive, 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,4-bis[2-(4-hydroxyphenyl)ethyl]benzene, has been characterized using techniques like differential scanning calorimetry (DSC), wide-angle X-ray diffraction (WAXD), and thermal optical polarized microscopy. Such compounds can exhibit high-temperature mesophases, such as hexagonal columnar phases, depending on their composition and molecular design (Percec, Zuber, Cheng, & Zhang, 1992).
Chemical Reactions and Properties
4-(1-Hydroxyethyl)benzene-1,2-diol and its derivatives can participate in various chemical reactions. For instance, the compound 4-(4-Hydroxyphenethyl)benzene-1,2-diol has been studied as a new inhibitor against Helicobacter Pylori urease, indicating its reactivity and potential for involvement in biochemical processes. The inhibition mechanism was investigated through enzyme kinetics methods, revealing that it is a competitive inhibitor of urease (Xiao Zhu-ping, 2012).
Physical Properties Analysis
The physical properties of compounds structurally related to 4-(1-Hydroxyethyl)benzene-1,2-diol, such as their mesophase behavior, are influenced by their molecular structure. The phase behavior of polymers based on similar structures is characterized by techniques like DSC and WAXD, which can reveal properties such as hexagonal columnar mesophases at high temperatures (Percec et al., 1992).
Chemical Properties Analysis
The chemical properties of 4-(1-Hydroxyethyl)benzene-1,2-diol derivatives, such as their reactivity and interaction with other compounds, can be elucidated through studies like the inhibition mechanism against Helicobacter Pylori urease. These studies can provide insights into the compound's behavior in chemical and biological systems, demonstrating its potential for further chemical modifications and interactions (Xiao Zhu-ping, 2012).
Scientific Research Applications
Inhibitor of Helicobacter Pylori Urease
4-(1-Hydroxyethyl)benzene-1,2-diol has been identified as a competitive inhibitor of urease, an enzyme produced by Helicobacter Pylori, suggesting potential for treating gastritis and peptic ulcers. This was demonstrated through enzyme kinetics methods, which revealed its competitive inhibition mechanism and stability, making it a promising candidate for rational drug design (Xiao Zhu-ping, 2012).
Complex Formation with Metal Ions
Research has explored the ability of 4-(1-Hydroxyethyl)benzene-1,2-diol to form complexes with transition metal ions, specifically in the pharmaceutical field. Spectrophotometric methods have been developed to study this complexation, which is significant for understanding drug interactions with metal ions and could have implications in the development of antihypotensive drugs (Jaishri Kaushik, Namita Bharadwaj, Pratyush Jaiswal, 2022).
Reactions with Molecular Oxygen
The compound has been studied for its antioxidant properties, particularly how its derived semiquinone radicals react with molecular oxygen. These studies provide insights into its variable antioxidant behavior, influenced by ring-substitution and reaction conditions, which could be relevant in developing new antioxidants and understanding their mechanisms (L. Valgimigli et al., 2008).
Involvement in Oxidation Reactions
4-(1-Hydroxyethyl)benzene-1,2-diol has been implicated in oxidation reactions. For example, when hydroxyl radicals react with benzene, a major product formed is phenol, where this compound acts as an intermediate. Understanding these oxidation processes is important in the field of organic chemistry and environmental studies (Xian-Ming Pan, M. N. Schuchmann, C. Sonntag, 1993).
Synthesis of Para-Disubstituted Benzenes
This compound plays a role in the synthesis of para-disubstituted benzenes. It can be utilized in reactions with acetylides and aldehydes to form but-2-yne-1,4-diols, which are then processed to create 1,4-diketones. This method has applications in the synthesis of C5-aryl carbohydrates, showcasing its utility in organic synthesis and pharmaceutical chemistry (V. Ziffle, P. Cheng, D. Clive, 2010).
Recovery from Industrial Wastes
The compound has also been studied for its recovery from industrial waste, specifically from the wastes of benzofuranol production. The recovery process involves catalytic hydrogenation and purification by distillation, demonstrating the potential for resource recycling in industrial processes (Luo Xian-fu, 2013).
Safety And Hazards
properties
IUPAC Name |
4-(1-hydroxyethyl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXKYYNKSCBYLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594042 | |
Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydroxyethyl)benzene-1,2-diol | |
CAS RN |
37491-94-4 | |
Record name | 4-(1-Hydroxyethyl)-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37491-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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